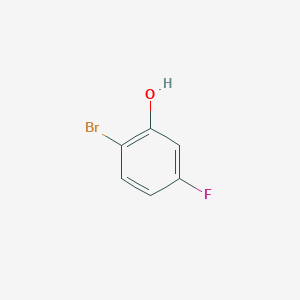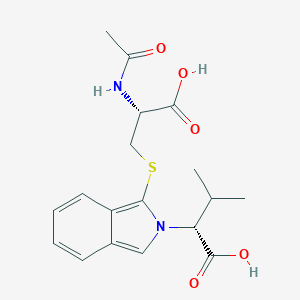
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine, also known as Cariprazine, is a novel antipsychotic drug that has gained significant attention in the scientific community due to its unique pharmacological profile. Cariprazine is a dopamine D3/D2 receptor partial agonist with high affinity for serotonin 5-HT1A receptors. It has shown promise in the treatment of schizophrenia and bipolar disorder, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine acts as a partial agonist at dopamine D3 and D2 receptors, and as a high-affinity partial agonist at serotonin 5-HT1A receptors. It also has moderate affinity for histamine H1 receptors and alpha-2 adrenergic receptors. The unique pharmacological profile of cariprazine is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as mood symptoms in bipolar disorder.
Effets Biochimiques Et Physiologiques
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine has been shown to increase dopamine and serotonin neurotransmission in the prefrontal cortex, striatum, and hippocampus. It also increases the release of acetylcholine in the prefrontal cortex and hippocampus. S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine has been shown to improve cognitive function in preclinical and clinical studies, possibly due to its effects on dopamine and acetylcholine neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine has several advantages for use in laboratory experiments. It has high affinity for dopamine D3 and D2 receptors, which are implicated in the pathophysiology of schizophrenia and bipolar disorder. S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine also has a unique pharmacological profile, which may make it useful for studying the role of dopamine and serotonin neurotransmission in these disorders. However, cariprazine is a relatively new drug and its long-term safety and efficacy have not been fully established.
Orientations Futures
There are several future directions for research on cariprazine. One area of interest is the potential use of cariprazine in the treatment of other psychiatric disorders, such as depression, anxiety, and addiction. Another area of interest is the development of novel formulations of cariprazine, such as extended-release formulations, to improve patient adherence and reduce side effects. Additionally, further research is needed to fully understand the mechanism of action of cariprazine and its effects on neurotransmission in the brain.
Méthodes De Synthèse
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine is synthesized from 5-(4-bromophenyl)-5-hydroxypentanoic acid and 2-(1-carboxy-2-methylpropyl)isoindoline-1,3-dione. The reaction involves the formation of an ester bond between the carboxylic acid group of the isoindoline-1,3-dione and the hydroxyl group of the pentanoic acid. The resulting compound is then acetylated to form the final product, S-(2-(1-carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine.
Applications De Recherche Scientifique
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine has been extensively studied in preclinical and clinical trials for the treatment of schizophrenia and bipolar disorder. It has shown efficacy in reducing positive and negative symptoms of schizophrenia and improving mood symptoms in bipolar disorder. S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
Propriétés
Numéro CAS |
126478-70-4 |
|---|---|
Nom du produit |
S-(2-(1-Carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine |
Formule moléculaire |
C18H22N2O5S |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
(2R)-2-[1-[(2R)-2-acetamido-2-carboxyethyl]sulfanylisoindol-2-yl]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H22N2O5S/c1-10(2)15(18(24)25)20-8-12-6-4-5-7-13(12)16(20)26-9-14(17(22)23)19-11(3)21/h4-8,10,14-15H,9H2,1-3H3,(H,19,21)(H,22,23)(H,24,25)/t14-,15+/m0/s1 |
Clé InChI |
DLQUETFHQQTKAC-LSDHHAIUSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)O)N1C=C2C=CC=CC2=C1SC[C@@H](C(=O)O)NC(=O)C |
SMILES |
CC(C)C(C(=O)O)N1C=C2C=CC=CC2=C1SCC(C(=O)O)NC(=O)C |
SMILES canonique |
CC(C)C(C(=O)O)N1C=C2C=CC=CC2=C1SCC(C(=O)O)NC(=O)C |
Synonymes |
CMPI-AcCys S-(2-(1-carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine S-(2-(1-carboxy-2-methylpropyl)isoindole-1-yl)-N-acetylcysteine, (S-(R*,S*))-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



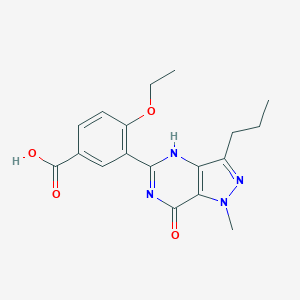
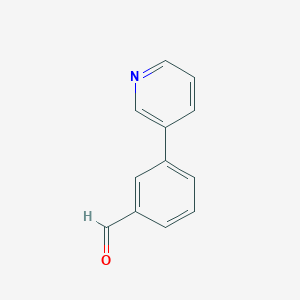
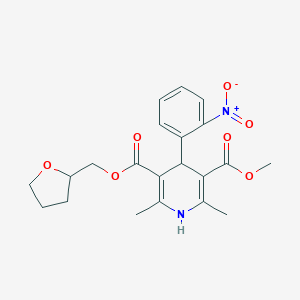
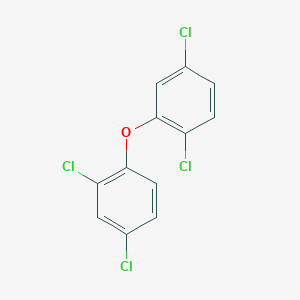
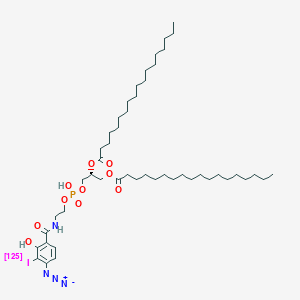
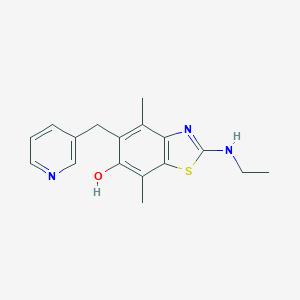
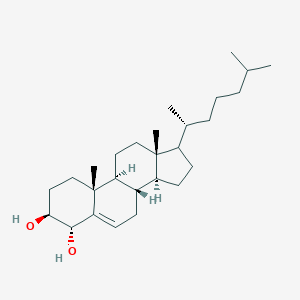
![Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1S)-(9CI)](/img/structure/B138109.png)
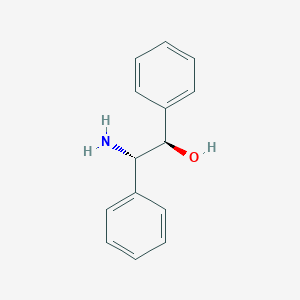
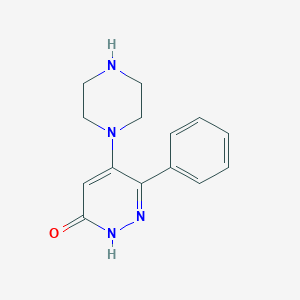
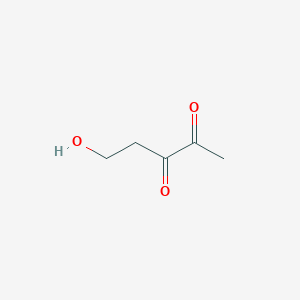
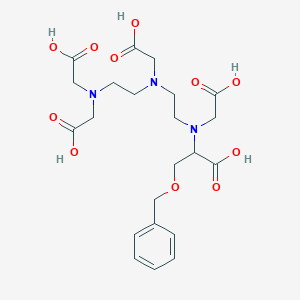
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B138121.png)
